2-(3-Chlorophenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound features a chlorine atom attached to the phenyl group, which significantly influences its chemical properties and reactivity. Azetidines, including 2-(3-Chlorophenyl)azetidine, are notable for their unique structural characteristics and are widely studied in organic synthesis and medicinal chemistry due to their potential biological activities and applications in drug development .
2-(3-Chlorophenyl)azetidine belongs to the class of azetidines, which are saturated cyclic amines. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. Its unique features make it relevant in both synthetic chemistry and pharmacology .
The synthesis of 2-(3-Chlorophenyl)azetidine can be achieved through several methodologies:
Recent advancements have included La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines, yielding azetidines with high efficiency . The conditions for these reactions often require careful optimization of temperature, solvent, and catalyst concentration to maximize yield and purity.
The molecular formula for 2-(3-Chlorophenyl)azetidine is C9H10ClN, with a molecular weight of 167.63 g/mol. The structural representation includes a four-membered azetidine ring with a phenyl group that has a chlorine substituent at the meta position.
Property | Value |
---|---|
CAS Number | 1270440-38-4 |
Molecular Formula | C9H10ClN |
Molecular Weight | 167.63 g/mol |
IUPAC Name | 2-(3-chlorophenyl)azetidine |
InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
Canonical SMILES | C1CNC1C2=CC(=CC=C2)Cl |
2-(3-Chlorophenyl)azetidine participates in various chemical reactions typical of azetidines:
The reactivity of 2-(3-Chlorophenyl)azetidine is influenced by the electron-withdrawing nature of the chlorine atom, which can enhance its electrophilic character. This property is crucial for its application in further synthetic pathways.
Research indicates that azetidines exhibit various biological activities, including antibacterial and antifungal properties. These activities are often linked to their ability to interact with cellular targets effectively.
2-(3-Chlorophenyl)azetidine is typically presented as a crystalline solid at room temperature. Its melting point and solubility characteristics depend on the specific conditions and purity levels.
The chemical properties include:
The applications of 2-(3-Chlorophenyl)azetidine include:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2